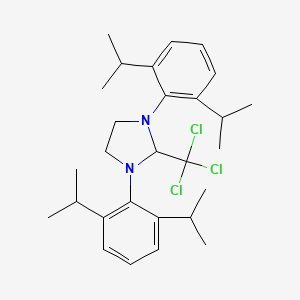

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine

Übersicht

Beschreibung

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine typically involves the reaction of 2,6-di(propan-2-yl)aniline with trichloromethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and efficiency. Large-scale reactors equipped with temperature and pressure control systems are used to maintain the desired reaction environment. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Thermal Deprotection to Generate Imidazolidin-2-ylidene

Heating 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine under reflux in xylene results in the elimination of the trichloromethyl (-CCl₃) group, producing the corresponding imidazolidin-2-ylidene carbene. This reaction is analogous to the thermal decomposition of related 2-alkoxyimidazolidines, where alcohols are eliminated to yield carbenes .

Mechanism :

-

Step 1 : Thermal cleavage of the C–CCl₃ bond.

-

Step 2 : Release of CCl₃⁻, forming the stabilized imidazolidin-2-ylidene .

Key Evidence :

-

Single-crystal X-ray diffraction confirms the planar structure of the imidazolidine precursor, supporting its readiness for carbene generation .

-

DFT calculations align with experimental observations, showing minimal steric hindrance for carbene formation .

Ligand Substitution in Metal Complexes

The thermally generated imidazolidin-2-ylidene readily coordinates to transition metals. For example:

Reaction with Platinum :

When heated with di-μ-chlorobis(triethylphosphine)diplatinum in xylene, the compound undergoes in-situ deprotection and ligand exchange to form trans-dichloro(1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)(triethylphosphine)platinum(II) .

| Reaction Parameter | Detail |

|---|---|

| Metal precursor | Di-μ-chlorobis(triethylphosphine)diplatinum |

| Solvent | Xylene |

| Temperature | Reflux (~140°C) |

| Product | Platinum(II)-NHC complex |

Applications :

-

The resulting platinum complex is catalytically active in cross-coupling reactions .

-

Similar reactivity is observed with other metals (e.g., Cu, Ni), where the carbene serves as a strong σ-donor ligand .

Reactivity in Solvent Systems

The compound exhibits high solubility in nonpolar solvents (e.g., pentane, toluene) and moderate solubility in THF. This property influences its reaction design:

-

Purification Challenges : Due to its solubility, isolation often requires low-temperature crystallization (e.g., −35°C in pentane) .

-

Reagent Compatibility : Reactions are typically conducted under inert atmospheres to prevent decomposition .

Comparative Analysis of Analogous Compounds

Replacement of the trichloromethyl group with other leaving groups (e.g., methoxy, benzyloxy) alters reaction kinetics:

| Leaving Group | Elimination Product | Reaction Rate |

|---|---|---|

| -CCl₃ | Imidazolidin-2-ylidene + Cl⁻ | Moderate |

| -OCH₃ | Imidazolidin-2-ylidene + CH₃OH | Faster |

| -OBn | Imidazolidin-2-ylidene + BnOH | Slower |

Insight :

The trichloromethyl group provides a balance between stability and reactivity, making it suitable for controlled carbene generation .

Spectroscopic Characterization

Post-reaction analysis relies on:

Wissenschaftliche Forschungsanwendungen

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The trichloromethyl group can undergo various transformations, leading to the formation of reactive intermediates that can interact with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

- Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)

Uniqueness

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is unique due to its trichloromethyl group, which imparts distinct reactivity and properties compared to similar compounds. This makes it valuable in specific applications where such reactivity is desired.

Biologische Aktivität

1,3-bis(2,6-diisopropylphenyl)-2-(trichloromethyl)imidazolidine is a compound belonging to the class of imidazolines, which are known for their diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C27H36Cl3N2

- Molecular Weight : 493.92 g/mol

- CAS Number : 250285-32-6

- Appearance : Solid, typically white to light yellow powder

- Solubility : Soluble in organic solvents such as methanol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antiparasitic Activity : This compound has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. It operates by disrupting the metabolic pathways of the parasite, leading to its death. The imidazolidine structure is crucial for its interaction with the parasite's enzymes .

- Antitumor Properties : Preliminary studies indicate that this compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

- Chagas Disease Treatment :

- Anticancer Activity :

Comparative Biological Activity Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antiparasitic | Disruption of metabolic pathways in T. cruzi | |

| Antitumor | Induction of apoptosis in cancer cells |

Applications in Medicinal Chemistry

This compound serves as a precursor for various N-heterocyclic carbene (NHC) complexes. These complexes are utilized in catalysis and have shown promise in organic synthesis due to their ability to stabilize reactive intermediates .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 2-(trichloromethyl)imidazolidine with bis(2,6-diisopropylphenyl)amine under controlled conditions. The resulting product can be purified through crystallization or chromatography.

Eigenschaften

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39Cl3N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)32-15-16-33(27(32)28(29,30)31)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,27H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULWIOTXSXENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2C(Cl)(Cl)Cl)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626780 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465543-05-9 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-(trichloromethyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.